Methyl 3-bromo-4-(sulfamoylmethyl)benzoate

Physicochemical profiling Lipophilicity Structural analogs

Sourcing a pre-functionalized scaffold that combines a sulfamoyl pharmacophore with a synthetic diversification handle often requires multi-step custom synthesis. Methyl 3-bromo-4-(sulfamoylmethyl)benzoate (CAS 2169189-25-5) solves this by integrating three orthogonal reactive groups on a single benzoate core. - Pre-installed 3-bromo Handle: Enables direct Suzuki, Heck, or Sonogashira coupling for rapid SAR library expansion without additional halogenation steps. - Methylene-Spaced Sulfamoyl: Decoupled from the aromatic ring, this motif tunes pKa and conformational flexibility compared to directly attached sulfamoyl analogs, critical for engaging metalloenzyme active sites or optimizing ternary complex geometry in PROTAC design. - Methyl Ester Anchor: Provides a straightforward point for hydrolysis or amidation, streamlining downstream linker attachment.

Molecular Formula C9H10BrNO4S
Molecular Weight 308.15
CAS No. 2169189-25-5
Cat. No. B2905084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-(sulfamoylmethyl)benzoate
CAS2169189-25-5
Molecular FormulaC9H10BrNO4S
Molecular Weight308.15
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CS(=O)(=O)N)Br
InChIInChI=1S/C9H10BrNO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14)
InChIKeyUVGKUNWOBXGKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-4-(sulfamoylmethyl)benzoate (CAS 2169189-25-5): Structural Identity & Procurement Baseline


Methyl 3-bromo-4-(sulfamoylmethyl)benzoate (CAS 2169189-25-5) is a bifunctional aromatic building block of molecular formula C₉H₁₀BrNO₄S and molecular weight 308.15 g·mol⁻¹ . The compound integrates three reactive/recognition elements on a single benzoate scaffold: (i) a methyl ester at position 1, (ii) a bromine atom at position 3, and (iii) a primary sulfamoyl (–SO₂NH₂) group attached through a methylene (–CH₂–) spacer at position 4 [1]. This specific regiochemical arrangement is non-trivial: the methylene spacer decouples the sulfamoyl group from the aromatic ring, distinct from directly attached sulfamoyl analogs, while the bromine atom provides a versatile synthetic handle for cross-coupling chemistry. Commercially, the compound is available at a certified purity of 95% (HPLC) from established laboratory chemical suppliers .

Why Generic Substitution Fails for Methyl 3-bromo-4-(sulfamoylmethyl)benzoate in Research Procurement


In-class sulfamoylmethyl-benzoate analogs are not functionally interchangeable because small variations in bromine placement or sulfamoyl linker geometry produce distinct reactivity profiles and physicochemical properties that directly govern experimental outcomes. Replacing the 4-sulfamoylmethyl group with a directly attached 4-sulfamoyl group eliminates the methylene spacer, altering both the pKₐ of the sulfonamide NH₂ and the conformational flexibility of the pharmacophore ; shifting the bromine from position 3 to position 5 changes the electronic environment of the aromatic ring, which affects both the reactivity in palladium-catalyzed cross-couplings and the molecular recognition properties if the compound serves as a fragment or intermediate for target binding . Even the non-brominated parent scaffold (methyl 4-(sulfamoylmethyl)benzoate, MW 229.26) differs substantially in lipophilicity (XLogP3 = 0.8 versus an estimated ~1.5 for the brominated analog) and lacks the synthetic versatility conferred by the aryl bromide handle [1]. These differences mean that substituting one analog for another can lead to failed coupling reactions, altered SAR interpretation, or irreproducible biological results.

Quantitative Differentiation Evidence: Methyl 3-bromo-4-(sulfamoylmethyl)benzoate vs. Closest Structural Analogs


Evidence 1: Molecular Weight and Lipophilicity Differentiation – Brominated vs. Non-Brominated Sulfamoylmethylbenzoate Scaffold

The presence of a bromine atom at position 3 increases the molecular weight of methyl 3-bromo-4-(sulfamoylmethyl)benzoate to 308.15 g·mol⁻¹, compared with 229.26 g·mol⁻¹ for the non-brominated analog methyl 4-(sulfamoylmethyl)benzoate . This 78.89 g·mol⁻¹ mass increase is accompanied by an estimated rise in lipophilicity: the non-brominated analog has a computed XLogP3 of 0.8 [1], whereas the brominated target compound is estimated at XLogP3 ≈ 1.5 (calculated by the bromine atom's contribution of approximately +0.7 log units based on the Hansch π constant for aromatic bromine) [2]. This shift has practical implications for chromatographic retention, membrane permeability, and partition-based extraction protocols.

Physicochemical profiling Lipophilicity Structural analogs

Evidence 2: Regiochemical Differentiation – 3-Bromo-4-sulfamoylmethyl vs. 3-Bromo-5-sulfamoylmethyl Substitution Pattern

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate (CAS 2169189-25-5) and methyl 3-bromo-5-(sulfamoylmethyl)benzoate (CAS 2137616-20-5) are regioisomers with identical molecular formulas (C₉H₁₀BrNO₄S, MW 308.15) . In the 3-bromo-4-sulfamoylmethyl isomer, the electron-withdrawing sulfamoylmethyl group is ortho to the bromine, creating a distinct electronic environment that polarizes the C–Br bond and influences oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. In the 3-bromo-5-isomer, the sulfamoylmethyl group is meta to the bromine, resulting in a different electronic landscape and potentially altered coupling reactivity. This regiochemical difference is critical when the compound is used as a fragment or intermediate where the relative orientation of substituents determines binding interactions or downstream synthetic outcomes.

Regiochemistry Cross-coupling Structure-activity relationship

Evidence 3: Sulfamoyl Linker Differentiation – Methylene-Spaced vs. Directly Attached Sulfamoyl Group

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate incorporates a methylene (–CH₂–) spacer between the aromatic ring and the sulfamoyl group. The directly attached analog, methyl 3-bromo-4-sulfamoylbenzoate (CAS 89978-60-9), lacks this spacer, resulting in a molecular formula of C₈H₈BrNO₄S and a molecular weight of 294.12 g·mol⁻¹—a difference of 14.03 g·mol⁻¹ (one CH₂ unit) . This structural difference has consequences for sulfonamide NH₂ acidity: in the directly attached 4-sulfamoyl compound, the –SO₂NH₂ group is conjugated with the aromatic ring, lowering the pKₐ of the sulfonamide protons and increasing hydrogen-bond donor strength [1]. In the methylene-spaced analog, the insulating –CH₂– group decouples the sulfamoyl from aromatic resonance, resulting in a sulfonamide with pKₐ closer to that of an aliphatic sulfonamide and altered hydrogen-bonding capacity.

Sulfonamide Linker chemistry Pharmacophore Synthetic intermediate

Evidence 4: Synthetic Handle Versatility – Aryl Bromide as a Cross-Coupling Partner

The aryl bromide at position 3 of methyl 3-bromo-4-(sulfamoylmethyl)benzoate serves as a competent electrophilic partner for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling late-stage diversification at the bromine position . In contrast, the non-brominated analog methyl 4-(sulfamoylmethyl)benzoate lacks this synthetic handle and requires pre-functionalization (e.g., directed ortho-metalation followed by halogenation) to install a similar reactive group, adding synthetic steps and reducing overall efficiency [1]. The brominated target compound thus offers a convergent synthetic entry point: the aryl bromide is pre-installed, and the sulfamoylmethyl and methyl ester groups can be orthogonally manipulated.

Cross-coupling Suzuki-Miyaura C–C bond formation Diversification

Evidence 5: Commercial Availability and Purity Benchmarking

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate is commercially available at a certified minimum purity of 95% (HPLC) from established suppliers, with pricing available for quantities from 250 mg to 25 g . The regioisomer methyl 3-bromo-5-(sulfamoylmethyl)benzoate (CAS 2137616-20-5), while listed in chemical databases, shows limited or no stock availability from major catalog suppliers at the time of this analysis , indicating potential supply chain risk for projects requiring the 5-substituted isomer. The non-brominated analog methyl 4-(sulfamoylmethyl)benzoate is listed in PubChem but also has limited commercial sourcing options [1].

Procurement Purity Supply chain Quality control

Best-Fit Research and Industrial Application Scenarios for Methyl 3-bromo-4-(sulfamoylmethyl)benzoate


Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling at the Aryl Bromide Handle

The pre-installed aryl bromide at position 3 enables direct diversification via Suzuki-Miyaura, Heck, or Sonogashira coupling to generate arrays of biaryl or alkenyl/alkynyl derivatives without additional halogenation steps . This is the primary procurement rationale for medicinal chemistry groups building focused libraries for SAR exploration, where the sulfamoylmethyl group serves as a conserved pharmacophoric element and the bromine position is the variable diversification point.

Fragment-Based Drug Discovery (FBDD) with Sulfonamide Pharmacophore

The methylene-spaced sulfamoyl group (–CH₂SO₂NH₂) functions as a neutral, primary sulfonamide hydrogen-bond donor/acceptor motif that can engage catalytic zinc ions in metalloenzymes (e.g., carbonic anhydrases) or form key interactions in other target binding sites [1]. The 3-bromo substituent provides a vector for fragment elaboration upon identification of initial binding, making this compound a suitable fragment starting point that combines a privileged sulfonamide pharmacophore with a synthetic growth vector in a single, commercially available entity.

Synthesis of Sulfonamide-Containing COX-2 Inhibitor Analogs and Bioisosteres

The sulfamoylmethyl-benzoate scaffold shares structural features with the arylsulfonamide class of COX-2 inhibitors (e.g., celecoxib), where the sulfonamide group is critical for COX-2 selectivity [2]. Methyl 3-bromo-4-(sulfamoylmethyl)benzoate can serve as a key intermediate for synthesizing novel COX-2 inhibitor candidates in which the methylene spacer modifies the sulfonamide positioning relative to the aromatic core, potentially tuning selectivity or pharmacokinetic properties compared to directly attached sulfamoyl analogs.

Building Block for Sulfonamide-Tethered PROTACs or Bifunctional Degraders

The orthogonal functional groups (methyl ester for linker attachment via hydrolysis/amidation, aryl bromide for cross-coupling diversification, and sulfamoyl for target protein engagement) make this compound a strategic intermediate for constructing PROTAC (Proteolysis Targeting Chimera) molecules [3]. The methylene spacer can serve as a built-in conformational element to optimize the ternary complex geometry between the E3 ligase, PROTAC, and target protein—a parameter critical for efficient ubiquitination and degradation.

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